Coumarin, 6-nitro-3-(4-pyridyl)-
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Overview
Description
Coumarin, 6-nitro-3-(4-pyridyl)- is a derivative of coumarin, a naturally occurring compound known for its diverse biological and pharmacological properties. This compound is characterized by the presence of a nitro group at the 6th position and a pyridyl group at the 3rd position of the coumarin core. Coumarins are widely studied for their fluorescence properties, making them valuable in various scientific applications .
Preparation Methods
The synthesis of Coumarin, 6-nitro-3-(4-pyridyl)- typically involves the modification of the coumarin core through various synthetic routes. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Industrial production methods often utilize metal-based catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Coumarin, 6-nitro-3-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted coumarins .
Scientific Research Applications
Coumarin, 6-nitro-3-(4-pyridyl)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.
Biology: Employed in the study of enzyme activities and cellular imaging due to its fluorescence properties.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent in various diseases.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of Coumarin, 6-nitro-3-(4-pyridyl)- involves its interaction with molecular targets through hydrophobic interactions, hydrogen bonding, and pi-stacking. These interactions facilitate the binding of the compound to specific enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its therapeutic properties .
Comparison with Similar Compounds
Coumarin, 6-nitro-3-(4-pyridyl)- is unique due to the presence of both nitro and pyridyl groups, which enhance its fluorescence and biological activities. Similar compounds include:
3-Nitrocoumarin: Lacks the pyridyl group, resulting in different reactivity and applications.
4-Pyridylcoumarin: Lacks the nitro group, affecting its fluorescence properties and biological activities.
6-Aminocoumarin: Formed by the reduction of the nitro group, with distinct chemical and biological properties.
These comparisons highlight the unique combination of functional groups in Coumarin, 6-nitro-3-(4-pyridyl)-, making it a valuable compound in various scientific fields.
Properties
CAS No. |
3390-70-3 |
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Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
6-nitro-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-12(9-3-5-15-6-4-9)8-10-7-11(16(18)19)1-2-13(10)20-14/h1-8H |
InChI Key |
LJYXKUOCGUAQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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